molecular formula C11H15NO2S B15324345 Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate

Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate

Cat. No.: B15324345
M. Wt: 225.31 g/mol
InChI Key: LFZZUKMRXCNCNJ-UHFFFAOYSA-N
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Description

Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate is a heterocyclic compound that features a pyrrolidine ring substituted with a thiophene moiety and an ethyl ester group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for the development of new pharmaceuticals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Esterification: The carboxylic acid group on the pyrrolidine ring can be esterified using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Ethyl 4-(thiophen-2-yl)pyrrolidine-3-methanol

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is employed in studies investigating the biological activity of thiophene-containing compounds, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but differ in the substituents on the carboxylic acid group.

    Pyrrolidine-3-carboxylate derivatives: These compounds have the pyrrolidine ring but may lack the thiophene moiety.

    Thiophene-containing heterocycles: Compounds like thiophene-2-carboxamide and thiophene-2-carboxaldehyde have similar structures but different functional groups.

The uniqueness of this compound lies in the combination of the thiophene and pyrrolidine rings, which imparts distinct electronic and steric properties, making it a versatile scaffold for various applications.

Properties

IUPAC Name

ethyl 4-thiophen-2-ylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-12-6-8(9)10-4-3-5-15-10/h3-5,8-9,12H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZZUKMRXCNCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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